6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde
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Overview
Description
6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring, which is then reacted with a pyridine derivative . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carboxylic acid.
Reduction: 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde: Similar structure but with different substitution patterns on the pyridine ring.
6-(1-Methyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde: Similar structure with a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyrazole and pyridine rings in the same molecule provides a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
6-(1-ethylpyrazol-4-yl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-7-10(6-13-14)11-4-3-9(8-15)5-12-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDAZVGHWXENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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